molecular formula C6H5ClN2O3 B2606098 2-Chloro-5-methoxy-4-nitropyridine CAS No. 1805667-69-9; 22353-52-2

2-Chloro-5-methoxy-4-nitropyridine

Cat. No.: B2606098
CAS No.: 1805667-69-9; 22353-52-2
M. Wt: 188.57
InChI Key: SOTUUOMAUMXUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methoxy-4-nitropyridine (CAS 1805667-69-9) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C6H5ClN2O3 and a molecular weight of 188.57 g/mol, this nitropyridine derivative serves as a versatile building block in organic synthesis . Compounds containing the pyridine ring system are widely used in research across various fields, including the development of pharmaceuticals, dyes, and non-linear optical materials . The specific substitution pattern on the pyridine ring makes it a valuable intermediate for further functionalization, particularly in nucleophilic aromatic substitution reactions where the chlorine atom or the nitro group can be displaced. Pyridine derivatives, in general, are of significant research interest due to their presence in structures studied for anesthetic agents, treatments for certain brain diseases, and other biological activities . This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methoxy-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTUUOMAUMXUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data

Crystallography and Hydrogen Bonding

  • 2-Chloro-5-nitropyridin-4-amine exhibits N–H···O and N–H···Cl hydrogen bonds, forming chains along the a-axis .
  • 2-Chloro-5-methyl-3-nitropyridine stabilizes its crystal structure via C–H···O interactions, with bond lengths consistent with typical nitroaromatics (1.21–1.23 Å for N–O) .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Chloro-5-methoxy-4-nitropyridine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves compliant with EN 374 standards, EN166-certified safety goggles, and impermeable lab coats to prevent skin/eye contact .
  • Ventilation : Employ fume hoods or local exhaust ventilation to minimize inhalation of dust/aerosols during weighing or synthesis .
  • Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and avoid flushing into drains. Collect residues in sealed containers for hazardous waste disposal .
  • Storage : Store in airtight containers under dry, cool conditions (≤25°C) away from incompatible substances like strong oxidizers .

Q. How can researchers optimize the synthesis of this compound for high yield and purity?

  • Methodological Answer :

  • Reagent Selection : Use thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] as chlorinating agents, with catalytic N,N-dimethylformamide (DMF) to enhance reactivity .
  • Reaction Conditions : Maintain temperatures between 0–50°C to balance reaction rate and side-product formation. For example, refluxing in dichloromethane (DCM) at 50°C for 4–12 hours achieves >80% conversion .
  • Purification : Recrystallize crude product from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Employ 1H^1H-NMR (δ 8.5–9.0 ppm for aromatic protons) and FT-IR (stretching at 1530 cm1^{-1} for nitro groups) to confirm structure .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
  • Thermal Analysis : Determine melting point (literature range: 266–283°C) via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The nitro group deactivates the pyridine ring, directing electrophilic substitution to the 3-position. Use computational tools (e.g., DFT calculations) to map electron density and predict regioselectivity .
  • Catalytic Systems : Optimize Suzuki-Miyaura couplings using Pd(PPh₃)₄ with K₂CO₃ in DMF at 80°C, targeting biaryl intermediates for drug discovery .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis/purification steps from literature (e.g., vs. 20) to identify batch-specific impurities affecting thermal stability .
  • Advanced Characterization : Use thermogravimetric analysis (TGA) to differentiate decomposition from melting events. Validate solubility in DMSO or DCM via UV-Vis spectrophotometry .

Q. What strategies mitigate environmental risks during large-scale disposal of this compound?

  • Methodological Answer :

  • Neutralization : Treat waste with 10% sodium hydroxide (NaOH) to hydrolyze nitro groups, followed by adsorption onto activated carbon .
  • Professional Disposal : Partner with certified waste management services to incinerate residues at >1000°C, ensuring complete mineralization .

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